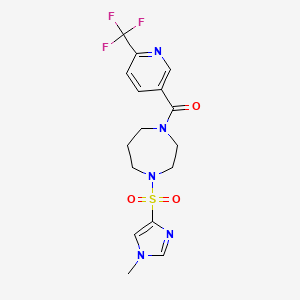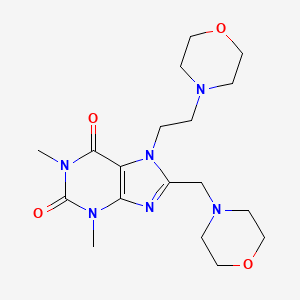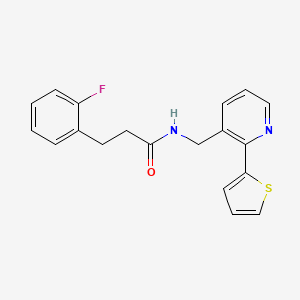
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Novel Synthesis and Structural Insights
The compound N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide and its derivatives have been explored in various scientific research applications, demonstrating their utility in synthesizing novel compounds with potential biological activities. The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives illustrates the application of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid in generating new molecular structures. This process involves an innovative cyclopropanation that results in doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, revealing a new method for creating fused tetracyclic hydantoin derivatives with unique heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Anticancer Potential
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents demonstrates the role of tetrahydroisoquinoline derivatives in pharmaceutical development. These compounds, due to their presence in both natural and synthetic biologically active molecules, serve as promising candidates for potential pharmaceutical agents, displaying a range of biological properties including antitumor and antimicrobial activities. This research supports the exploration of novel and safer anticancer drugs, highlighting the importance of modifications on the phenyl ring to introduce groups with varied electronic, steric, and lipophilic properties (Redda, Gangapuram, & Ardley, 2010).
Improved Synthesis Processes
The development of an improved synthetic route to N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide showcases the application of this compound derivatives in optimizing commercial production processes. This research presents a cost-effective and commercially friendly process for large-scale operations, emphasizing the importance of efficient synthesis methodologies in the pharmaceutical industry (Mao et al., 2012).
Antibacterial Activity
The synthesis and characterization of novel derivatives containing the quinoline linkage, specifically aimed at developing potent antibacterial agents, highlight the compound's relevance in addressing microbial resistance. These studies underline the significance of structural modifications and the exploration of novel heterocycles to enhance antibacterial efficacy against a broad spectrum of microorganisms (Bhoi et al., 2015).
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13(21)19-16-9-10-17-15(12-16)8-5-11-20(17)18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVXCRAMVJTLFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (Z)-3-[(4-chloro-1-naphthyl)amino]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2879576.png)
![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2879579.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2879580.png)
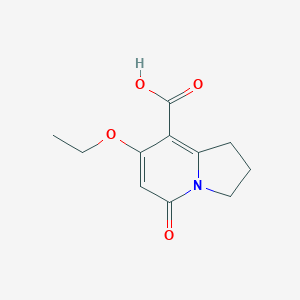
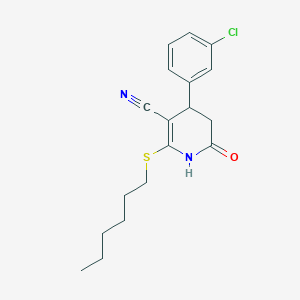
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879586.png)
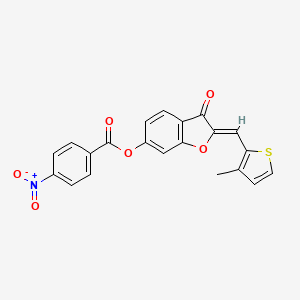

![2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2879593.png)
